
(3S,4R)-4-Pyrazol-1-yloxolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-4-Pyrazol-1-yloxolan-3-amine is a chiral compound with a unique structure that includes a pyrazole ring attached to an oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Pyrazol-1-yloxolan-3-amine typically involves the formation of the oxolane ring followed by the introduction of the pyrazole moiety. One common method involves the use of chiral starting materials to ensure the correct stereochemistry. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R)-4-Pyrazol-1-yloxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The pyrazole and oxolane rings can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the pyrazole or oxolane rings.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-4-Pyrazol-1-yloxolan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (3S,4R)-4-Pyrazol-1-yloxolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,4R)-3-Methoxy-4-methylaminopyrrolidine
- (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
Uniqueness
(3S,4R)-4-Pyrazol-1-yloxolan-3-amine is unique due to its specific stereochemistry and the presence of both pyrazole and oxolane rings. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Biologische Aktivität
(3S,4R)-4-Pyrazol-1-yloxolan-3-amine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer and antimicrobial activities, through various studies and research findings.
Overview of Biological Activities
The compound exhibits a range of biological activities attributed to its structural characteristics, particularly the pyrazole moiety. Pyrazole derivatives have been extensively studied for their medicinal properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives can exhibit potent anticancer activity. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines.
- Study Findings : In vitro assays indicated that certain pyrazole derivatives displayed IC50 values in the low micromolar range against MCF-7 (breast cancer) and P388 (leukemia) cell lines. For example, compounds similar to this compound demonstrated IC50 values of 2.8 ± 0.4 μM against MCF-7 cells .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been widely documented. The compound has been evaluated for its effectiveness against various bacterial strains.
- Results : Compounds in the same class as this compound exhibited minimum inhibitory concentrations (MICs) as low as 8 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest a promising profile for treating bacterial infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features.
Structural Feature | Impact on Activity |
---|---|
Pyrazole Ring | Essential for anticancer and antimicrobial activity |
Yl-Oxolane Linkage | Contributes to binding affinity with biological targets |
Case Study 1: Anticancer Evaluation
A series of pyrazole derivatives were synthesized and evaluated for their anticancer properties using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The study highlighted that compounds with similar structures to this compound showed significant cytotoxicity against various cancer cell lines:
Compound | Cell Line | IC50 Value (μM) |
---|---|---|
Compound A | MCF-7 | 2.8 ± 0.4 |
Compound B | P388 | 3.1 ± 0.4 |
Compound C | MCF-7 | 3.5 ± 0.2 |
Case Study 2: Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, pyrazole derivatives were tested against a panel of bacterial strains using the agar dilution technique:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Pseudomonas aeruginosa | 8 |
Escherichia coli | 11 |
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound with target proteins involved in cancer progression and bacterial resistance mechanisms.
Docking Results
The docking analysis revealed favorable interactions between the compound and key amino acid residues in target proteins such as topoisomerase II and cyclooxygenase enzymes:
Target Protein | Binding Affinity (kcal/mol) | Key Residues Interacted |
---|---|---|
Topoisomerase II | -6.9 | Ala197, Lys168 |
Cyclooxygenase | -7.5 | Ser530 |
Eigenschaften
IUPAC Name |
(3S,4R)-4-pyrazol-1-yloxolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-6-4-11-5-7(6)10-3-1-2-9-10/h1-3,6-7H,4-5,8H2/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOTYVBJEUKYKB-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N2C=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)N2C=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.